Oxfenicine as a Carnitine Palmitoyltransferase-1 (CPT-1) Inhibitor: A Technical Guide
Oxfenicine as a Carnitine Palmitoyltransferase-1 (CPT-1) Inhibitor: A Technical Guide
Introduction
Oxfenicine, chemically known as S-2-(4-hydroxyphenyl)glycine, is a pharmacological agent that functions as an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1).[1][2][3] CPT-1 is a critical enzyme located on the outer mitochondrial membrane that serves as the rate-limiting step for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[4][5][6][7] By catalyzing the conversion of long-chain acyl-CoAs to their acylcarnitine derivatives, CPT-1 enables their translocation across the inner mitochondrial membrane. Three distinct isoforms of CPT-1 have been identified with specific tissue distributions: CPT-1a (liver), CPT-1b (skeletal muscle, heart, adipose tissue), and CPT-1c (brain).[4][8] Oxfenicine primarily targets the CPT-1b isoform, making it a subject of significant interest for modulating energy metabolism in tissues like the heart and skeletal muscle.[4] This guide provides an in-depth technical overview of oxfenicine, its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
Oxfenicine itself is a prodrug and requires bioactivation to exert its inhibitory effects.[1] Within the cell, oxfenicine is transaminated by aminotransferases, such as branched-chain amino acid aminotransferase, to its active metabolite, 4-hydroxyphenylglyoxylate (4-HPG).[1][9][10] This conversion is a key determinant of its tissue-specific action.
The active metabolite, 4-HPG, acts as a competitive inhibitor of CPT-1 with respect to carnitine.[4] By competing with carnitine for the enzyme's active site, 4-HPG prevents the formation of long-chain acylcarnitines. This blockade effectively halts the transport of long-chain fatty acids into the mitochondria, leading to a significant reduction in fatty acid oxidation (FAO).
Quantitative Data on Oxfenicine's Effects
The inhibitory potency of oxfenicine's active metabolite, 4-HPG, demonstrates significant tissue specificity, which is primarily due to the differential sensitivity of CPT-1 isoforms.
Table 1: In Vitro Inhibitory Potency of 4-Hydroxyphenylglyoxylate (4-HPG)
| Parameter | CPT-1 Isoform (Tissue) | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ | Heart (CPT-1b) | 11 µM | [9][10] |
| IC₅₀ | Liver (CPT-1a) | 510 µM |[9][10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
In both ex vivo and in vivo models, oxfenicine has demonstrated a marked impact on substrate metabolism, shifting energy production away from fatty acids and towards carbohydrates.
Table 2: Metabolic Effects of Oxfenicine in Preclinical Models
| Model System | Treatment | Key Finding(s) | Reference(s) |
|---|---|---|---|
| Isolated Perfused Rat Hearts | 2 mM Oxfenicine | 45% reduction in fatty acid oxidation; 80% decrease in acyl-carnitine levels. | [11] |
| High-Fat Diet Fed Rats | 150 mg/kg/day (i.p.) for 3 weeks | Reduced body weight and adiposity; Improved insulin sensitivity. | [4][12] |
| High-Fat Diet Fed Mice | 150 mg/kg/day (i.p.) for 4 weeks | Improved glucose tolerance; Increased muscle PDH activity and membrane GLUT4. | [5][13][14] |
| Isolated Rat Adipocytes | 1 mM Oxfenicine for 2 hours | Significant reduction in fatty acid oxidation. | [2] |
| Anesthetized Dogs | 16.7 mg/kg (i.v.) | Increased glucose oxidation from 17.3% to 39.9% of total oxidized substrates. |[15] |
Metabolic Consequences and Signaling Pathways
The inhibition of CPT-1 by oxfenicine initiates a metabolic reprogramming, often described in the context of the "Randle Cycle" or glucose-fatty acid cycle. By blocking FAO, the cell is forced to increase its reliance on carbohydrate metabolism to meet its energy demands.
This metabolic shift involves several key steps:
-
Reduced Fatty Acid Oxidation: The primary effect is the decreased entry of fatty acids into the mitochondria.
-
Alleviation of Glycolytic Inhibition: High rates of FAO typically produce elevated levels of acetyl-CoA and citrate, which allosterically inhibit key glycolytic enzymes like phosphofructokinase and the pyruvate dehydrogenase (PDH) complex. By reducing FAO, oxfenicine alleviates this inhibition.
-
Increased Glucose Oxidation: With the PDH complex disinhibited, the conversion of pyruvate to acetyl-CoA is enhanced, channeling glucose-derived carbons into the Krebs cycle for oxidation.
-
Improved Insulin Signaling: In states of insulin resistance, such as that induced by a high-fat diet, the accumulation of lipid intermediates (e.g., diacylglycerol, ceramides) can impair insulin signaling. By reducing the reliance on fatty acids, oxfenicine has been shown to improve insulin-stimulated Akt phosphorylation and increase the translocation of the GLUT4 glucose transporter to the cell membrane, thereby enhancing glucose uptake.[13][14]
Experimental Protocols
Characterizing the activity of CPT-1 inhibitors like oxfenicine involves a combination of in vitro enzymatic assays and in vivo metabolic studies.
CPT-1 Activity Assay in Isolated Mitochondria
This protocol measures the direct inhibitory effect of a compound on CPT-1 activity.
-
Objective: To determine the IC₅₀ of 4-HPG on CPT-1 from different tissues (e.g., heart, liver).
-
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat heart and liver) using differential centrifugation in an appropriate isolation buffer (e.g., MSHE buffer).
-
Assay Reaction: The standard assay measures the forward reaction rate. A typical reaction mixture contains:
-
Assay buffer (e.g., HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Substrates: Palmitoyl-CoA and L-[³H]carnitine.
-
Varying concentrations of the inhibitor (4-HPG).
-
-
Initiation and Incubation: The reaction is initiated by adding the mitochondrial preparation and incubated at 37°C for a defined period (e.g., 5 minutes).
-
Termination: The reaction is stopped by adding a strong acid (e.g., perchloric acid).
-
Separation: The product, [³H]palmitoylcarnitine, is separated from the unreacted [³H]carnitine using a phase-partitioning method (e.g., butanol extraction) or ion-exchange chromatography.
-
Quantification: The amount of radiolabeled product is quantified by liquid scintillation counting.
-
Data Analysis: CPT-1 activity is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
-
In Vivo Study: High-Fat Diet (HFD)-Induced Obese Mouse Model
This protocol assesses the systemic metabolic effects of oxfenicine.
-
Objective: To evaluate the impact of chronic oxfenicine treatment on glucose tolerance, insulin sensitivity, and body composition in an insulin-resistant model.
-
Methodology:
-
Model Induction: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 12 weeks) to induce obesity and insulin resistance.[5][14]
-
Treatment: Mice are divided into groups and receive daily intraperitoneal (i.p.) injections of either vehicle (e.g., PBS) or oxfenicine (e.g., 150 mg/kg) for a specified duration (e.g., 3-4 weeks).[12][14]
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After a fasting period, mice are given an i.p. glucose load (e.g., 2 g/kg). Blood glucose is measured at baseline and several time points post-injection.[5]
-
Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin (e.g., 0.3 U/kg, i.p.), and blood glucose is monitored over time.[5]
-
Indirect Calorimetry: Mice are placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (V̇O₂) and carbon dioxide production (V̇CO₂), allowing for the calculation of the Respiratory Exchange Ratio (RER = V̇CO₂/V̇O₂). An increased RER indicates a shift towards carbohydrate utilization.[4]
-
-
Tissue Analysis: At the end of the study, tissues such as skeletal muscle (e.g., gastrocnemius), liver, and adipose tissue are collected for analysis of protein expression (e.g., Western blot for p-Akt, GLUT4) and enzyme activity (e.g., PDH, CPT-1).[5][14]
-
Conclusion
Oxfenicine is a potent, tissue-selective inhibitor of CPT-1b, the rate-limiting enzyme in mitochondrial fatty acid oxidation. Through its active metabolite, 4-hydroxyphenylglyoxylate, it competitively inhibits CPT-1, leading to a significant metabolic shift from fatty acid utilization to glucose oxidation. This mechanism has been shown to improve insulin sensitivity and glucose tolerance in preclinical models of metabolic disease. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and investigating the pharmacological effects of oxfenicine, highlighting its potential as a tool for studying metabolic regulation and as a therapeutic candidate for conditions characterized by dysregulated substrate metabolism, such as cardiac ischemia and type 2 diabetes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. qeios.com [qeios.com]
- 4. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor oxfenicine in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 8. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by oxfenicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by oxfenicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and oxfenicine in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of Oxfenicine on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
